![molecular formula C12H14FNO3 B1281145 Tert-butyl 2-fluoro-6-formylphenylcarbamate CAS No. 844891-30-1](/img/structure/B1281145.png)
Tert-butyl 2-fluoro-6-formylphenylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl carbamates can involve different methods, including the reaction of aldehydes with tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid , or through acylation, nucleophilic substitution, and reduction steps . The enzymatic kinetic resolution of tert-butyl phenylcarbamates has also been studied, showing excellent enantioselectivity . These methods could potentially be adapted for the synthesis of tert-butyl 2-fluoro-6-formylphenylcarbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be characterized using various spectroscopic techniques. For instance, vibrational frequency analysis, FT-IR, and DFT studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate . X-ray crystallography has also been used to determine the structure of related compounds . These techniques could be applied to analyze the molecular structure of tert-butyl 2-fluoro-6-formylphenylcarbamate.
Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions. For example, tert-butyl hypofluorite has been shown to add to olefins to form β-fluoro-tert-butoxy compounds . Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to give N-(Boc)hydroxylamines . These reactions highlight the reactivity of tert-butyl carbamates and could provide a basis for understanding the reactions of tert-butyl 2-fluoro-6-formylphenylcarbamate.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates can vary depending on their structure. For example, tert-butyl hypofluorite is characterized by its melting and boiling points, as well as its NMR and IR spectra . The electronic, photophysical, and electrochemical properties of tert-butyl carbazole derivatives have been studied extensively . These properties are important for applications in areas such as drug discovery and materials science.
Scientific Research Applications
Synthetic Intermediate in Biologically Active Compounds
Tert-butyl 2-fluoro-6-formylphenylcarbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) details a method for synthesizing a related compound, demonstrating its utility in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).
In Organic Chemistry and Synthesis Reactions
The compound is also significant in organic chemistry, especially in reactions involving carboxamidation and aromatization. Feng et al. (2014) developed a process using tert-butyl hydroperoxide to promote the sequential carboxamidation and aromatisation of isonitriles, which can tolerate a range of functional groups, including fluoro and acetyl (Feng, Zhu, Wang, Jiang, Cheng, & Yu, 2014).
As a Building Block in Organic Synthesis
Tert-butyl 2-fluoro-6-formylphenylcarbamate and its derivatives are used as building blocks in various organic syntheses. Guinchard et al. (2005) describe the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, highlighting their role as N-(Boc) nitrone equivalents in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Safety and Hazards
The safety information available indicates that Tert-butyl 2-fluoro-6-formylphenylcarbamate may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
tert-butyl N-(2-fluoro-6-formylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-10-8(7-15)5-4-6-9(10)13/h4-7H,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTSMYJQTZJPRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467740 | |
Record name | TERT-BUTYL 2-FLUORO-6-FORMYLPHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-fluoro-6-formylphenylcarbamate | |
CAS RN |
844891-30-1 | |
Record name | 1,1-Dimethylethyl N-(2-fluoro-6-formylphenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844891-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TERT-BUTYL 2-FLUORO-6-FORMYLPHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-2-fluoro-6-formylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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